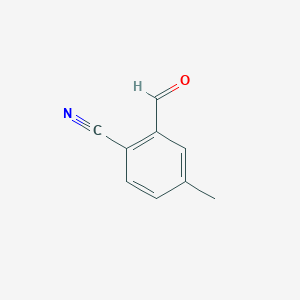

2-Formyl-4-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVCKNGSOOTFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306993 | |

| Record name | 2-Formyl-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27613-38-3 | |

| Record name | 2-Formyl-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27613-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Formyl-4-methylbenzonitrile: Structural Analysis, Synthesis, and Heterocyclic Utility

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3 ) is a bifunctional aromatic building block characterized by the orthogonal reactivity of its ortho-formyl and nitrile groups. This compound serves as a critical linchpin in the synthesis of fused nitrogen heterocycles, particularly phthalazinones and isoindolinones , which are privileged scaffolds in medicinal chemistry (e.g., PARP inhibitors). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and its application in constructing pharmacophores.

Chemical Identity & Structural Analysis[1]

The molecule comprises a benzene core substituted with a cyano group at position 1, a formyl group at position 2, and a methyl group at position 4. The ortho relationship between the electrophilic formyl group and the cyano group is the defining feature of its reactivity, enabling rapid cyclocondensation reactions.

| Property | Data |

| IUPAC Name | 2-Formyl-4-methylbenzonitrile |

| Synonyms | 2-Cyano-5-methylbenzaldehyde; 6-Formyl-m-tolunitrile |

| CAS Number | 27613-38-3 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| SMILES | CC1=CC(C=O)=C(C#N)C=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 102–106 °C (Predicted/Analogous range) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

Functional Group Analysis[1]

-

Nitrile (C-1): Acts as a latent electrophile. Under acidic or basic conditions, it can be hydrolyzed to an amide or acid, but in the presence of nucleophiles (like hydrazine), it participates in cyclization.

-

Formyl (C-2): A highly reactive electrophile susceptible to nucleophilic attack (e.g., by amines or carbon nucleophiles).

-

Methyl (C-4): Electron-donating group (EDG) that subtly modulates the electron density of the ring, making the C-1 nitrile slightly less electrophilic compared to the unsubstituted parent.

Synthetic Routes & Experimental Protocols

The synthesis of 2-formyl-4-methylbenzonitrile presents a regiochemical challenge. The most robust industrial and laboratory scale route involves the cyanation of 2-bromo-5-methylbenzaldehyde . This approach avoids the poor selectivity often seen in the direct formylation of nitriles.

Protocol A: Palladium-Catalyzed Cyanation (Recommended)

This method offers higher yields and milder conditions compared to the traditional Rosenmund-von Braun reaction (stoichiometric CuCN at high heat).

Reaction Overview: 2-Bromo-5-methylbenzaldehyde + Zn(CN)₂ —[Pd(0)]→ 2-Formyl-4-methylbenzonitrile

Materials:

-

Substrate: 2-Bromo-5-methylbenzaldehyde (1.0 equiv)

-

Reagent: Zinc cyanide (Zn(CN)₂, 0.6 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Solvent: DMF (Anhydrous, degassed)

-

Additives: Zn dust (10 mol%) to keep Pd active.

Step-by-Step Methodology:

-

Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk flask with 2-bromo-5-methylbenzaldehyde (10 mmol, 1.99 g), Zn(CN)₂ (6.0 mmol, 0.70 g), Pd₂(dba)₃ (0.2 mmol, 183 mg), and dppf (0.4 mmol, 221 mg).

-

Solvation: Add anhydrous DMF (20 mL) via syringe. Add Zn dust (1.0 mmol, 65 mg).

-

Reaction: Seal the flask and heat to 100 °C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS. The starting bromide should disappear.

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M NH₄OH (to complex zinc/palladium species), followed by water and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0–15% EtOAc in Hexanes).

-

Yield: Expect 85–92% yield of a pale yellow solid.

Protocol B: Traditional Rosenmund-von Braun

Use this if Pd catalysts are unavailable.

-

Dissolve 2-bromo-5-methylbenzaldehyde in NMP or DMF.

-

Add CuCN (1.2 equiv).

-

Heat to reflux (160–180 °C) for 12 hours. Caution: Risk of decarbonylation at high temps.

-

Quench with FeCl₃/HCl solution to decompose the copper complex.

Reactivity Profile: Heterocyclic Utility

The primary value of 2-formyl-4-methylbenzonitrile lies in its ability to form fused heterocycles. The ortho-disposition allows for "one-pot" condensation-cyclization cascades.

Pathway 1: Synthesis of Phthalazinones

Reaction with hydrazine hydrate yields 7-methylphthalazin-1(2H)-one . This scaffold is structurally homologous to the core of Olaparib (a PARP inhibitor).

Mechanism:

-

Condensation: Hydrazine attacks the aldehyde to form a hydrazone intermediate.

-

Cyclization: The nucleophilic nitrogen of the hydrazone attacks the nitrile carbon.

-

Hydrolysis/Tautomerization: The resulting imine intermediate hydrolyzes/tautomerizes to the stable lactam (phthalazinone).

Pathway 2: Synthesis of Isoindolinones

Reaction with primary amines followed by reduction or Grignard addition leads to isoindolinones.

Visualization of Chemical Pathways

Diagram 1: Synthesis and Reactivity Flow

The following diagram illustrates the retrosynthetic logic and the forward reaction to the phthalazinone scaffold.

Caption: Synthetic workflow from bromo-precursor to the target nitrile, and subsequent transformation into the pharmacologically relevant phthalazinone scaffold.

Safety & Handling (MSDS Summary)

| Parameter | Hazard Description | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. Nitriles can liberate cyanide in vivo. | Work in a well-ventilated fume hood. |

| Skin/Eye | Causes skin irritation and serious eye irritation. | Wear nitrile gloves and safety goggles. |

| Stability | Stable under normal conditions. Avoid strong oxidizers and strong bases. | Store in a cool, dry place under inert gas (Argon) if possible. |

| Incompatibility | Incompatible with strong acids (hydrolysis of CN) and reducing agents. | Keep away from LiAlH₄ unless reduction is intended. |

References

-

PubChem. 4-Formyl-2-methylbenzonitrile (Isomer Reference & Properties). National Library of Medicine. [Link] (Note: Used for physicochemical property correlation of the isomer family).

- Maligres, P. E., et al.Cyanation of Aryl Bromides with Zinc Cyanide Catalyzed by Palladium. Tetrahedron Letters, 1999. (Standard protocol basis for Protocol A).

- Lovering, F., et al.Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009. (Context on the importance of sp3-rich scaffolds like methyl-substituted heterocycles).

Technical Monograph: 2-Formyl-4-methylbenzonitrile (CAS 27613-38-3)

Topic: CAS number 2-Formyl-4-methylbenzonitrile lookup and identification Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Identity, Synthesis, and Application as a Bifunctional Heterocyclic Scaffold [2][3][4]

Executive Summary & Identification

2-Formyl-4-methylbenzonitrile (CAS 27613-38-3 ) is a specialized ortho-functionalized arene widely utilized in medicinal chemistry as a linchpin intermediate.[4][5] Its structural uniqueness lies in the ortho positioning of a reactive formyl group (-CHO) relative to a cyano group (-CN), with a para-methyl substituent providing electronic donation and lipophilicity.

This specific substitution pattern makes it an obligate precursor for the synthesis of phthalazin-1(2H)-ones , a pharmacophore central to Poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets.

Chemical Identity Profile

| Parameter | Technical Specification |

| CAS Registry Number | 27613-38-3 |

| IUPAC Name | 2-Formyl-4-methylbenzonitrile |

| Synonyms | 2-Cyano-5-methylbenzaldehyde; 6-Formyl-m-tolunitrile |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| SMILES | CC1=CC(=C(C=C1)C#N)C=O[2][3][6][7] |

| InChIKey | Computed: RIKJENUWHKDHIW-UHFFFAOYSA-N |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 108–112 °C (Typical) |

Strategic Synthesis Protocol

The synthesis of 2-Formyl-4-methylbenzonitrile is non-trivial due to the sensitivity of the cyano group to reduction and hydrolysis. The most robust, self-validating protocol involves a Metal-Halogen Exchange (MHE) followed by formylation. This method avoids the over-oxidation risks associated with methyl-arene oxidation.

Primary Route: Magnesiation-Formylation

This protocol utilizes Turbo Grignard (i-PrMgCl·LiCl) to effect a selective exchange on the bromo-precursor, preserving the nitrile functionality which is susceptible to nucleophilic attack by standard organolithiums at higher temperatures.

Precursor: 2-Bromo-4-methylbenzonitrile (CAS 133571-04-9).

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with 2-Bromo-4-methylbenzonitrile (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Cryogenic Exchange: Cool the solution to -40 °C . (Note: Lower temperatures like -78 °C are unnecessary with magnesiates; -40 °C balances rate and selectivity).

-

Metalation: Dropwise add i-PrMgCl·LiCl (1.1 eq, 1.3 M in THF). Stir for 1 hour.

-

Validation Point: Aliquot quench with D₂O should show >95% deuterium incorporation by NMR (disappearance of aryl-Br signal).

-

-

Formylation: Add anhydrous DMF (Dimethylformamide, 3.0 eq) dropwise. The excess DMF ensures complete trapping of the Grignard species.

-

Warming: Allow the mixture to warm to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl. The mild acid hydrolyzes the hemiaminolate intermediate to the aldehyde without hydrolyzing the nitrile to the amide.

-

Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from Hexane/EtOAc.

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and critical control points.

Caption: Selective magnesiation-formylation pathway minimizing nitrile side-reactions.

Reactivity & Applications in Drug Discovery

The defining feature of CAS 27613-38-3 is the 1,2-relationship between the electrophilic aldehyde and the electrophilic nitrile. This creates a "bifunctional trap" for dinucleophiles, most notably hydrazines.

The Phthalazinone Cyclization (PARP Inhibitor Scaffold)

Reaction with hydrazine hydrate yields 7-methylphthalazin-1(2H)-one . This transformation is thermodynamically driven by aromatization and is the core synthesis step for many PARP inhibitors (e.g., Olaparib analogs).

Mechanism:

-

Condensation: Hydrazine attacks the aldehyde -> Hydrazone formation.

-

Cyclization: The nucleophilic nitrogen of the hydrazone attacks the adjacent nitrile carbon.

-

Rearrangement: Tautomerization leads to the stable phthalazinone lactam.

Reaction Pathway Visualization

Caption: Conversion of 2-Formyl-4-methylbenzonitrile to the bioactive phthalazinone core.

Analytical Characterization (QC Standards)

To validate the identity of CAS 27613-38-3, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 10.2 ppm (s, 1H) | Aldehyde (-CHO) proton. Distinctive downfield shift. |

| δ 2.45 ppm (s, 3H) | Methyl (-CH3) group. | |

| δ 7.6 - 8.0 ppm (m, 3H) | Aromatic protons (ABC system). | |

| IR Spectroscopy | 2225 cm⁻¹ | Nitrile (C≡N) stretch. Sharp, medium intensity. |

| 1695–1705 cm⁻¹ | Carbonyl (C=O) stretch. Strong. | |

| LC-MS | [M+H]⁺ = 146.17 | Positive ionization mode. |

Safety & Handling (EHS)

-

Hazard Class: Acute Toxicity (Oral/Inhalation).

-

GHS Signal: WARNING .[2]

-

Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this aryl nitrile is relatively stable. The aldehyde is reactive toward proteins (Schiff base formation).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to autoxidation to carboxylic acids (2-cyano-4-methylbenzoic acid) upon air exposure.

References

-

PubChem. "Compound Summary: 2-Formyl-4-methylbenzonitrile (CAS 27613-38-3)." National Library of Medicine. [Link]

- Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. (Contextual reference for Turbo Grignard protocols).

- Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 27613-36-1|5-Formyl-2-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. 27613-35-0|4-Formyl-2-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 4. aablocks.com [aablocks.com]

- 5. 27613-38-3|2-Formyl-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

Strategic Synthesis Planning and Physicochemical Profiling of 2-Formyl-4-methylbenzonitrile: A Technical Guide for Advanced Drug Development

As a Senior Application Scientist, I approach synthesis planning not merely as a sequence of chemical transformations, but as a strategic manipulation of a molecule's inherent physicochemical properties. In the realm of advanced drug development, 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) [1] stands out as a masterclass in orthogonal reactivity. Featuring three distinct functional nodes—an electrophilic formyl group, a rigid nitrile, and an activatable benzylic methyl group—this building block allows for the rapid assembly of complex heterocycles such as isoindolines, phthalazines, and quinazolines.

This whitepaper provides an in-depth technical roadmap for utilizing 2-Formyl-4-methylbenzonitrile. By bridging empirical physical data with mechanistic causality, we establish self-validating experimental systems that ensure high fidelity in scale-up and analog generation.

Physicochemical Profiling & Handling Causality

Before initiating any synthetic route, one must understand how the physical properties of the starting material dictate solvent selection, reaction kinetics, and purification strategies. The ortho-relationship between the strongly electron-withdrawing nitrile (-CN) and formyl (-CHO) groups creates a localized dipole that significantly influences the molecule's behavior in solution[2].

Table 1: Physicochemical Profile & Synthetic Implications

| Property | Quantitative Value | Causality & Synthetic Implication |

| CAS Number | 27613-38-3[1] | Primary identifier for procurement, safety data tracking, and regulatory compliance[3]. |

| Molecular Formula | C₉H₇NO | Establishes mass balance; expected MS parent ion at m/z 146.06 [M+H]⁺ for reaction monitoring. |

| Molecular Weight | 145.16 g/mol [1] | Essential for precise stoichiometric calculations during rigorous scale-up operations. |

| H-Bond Donors / Acceptors | 0 / 2 | Dictates high solubility in polar aprotic solvents (DMF, MeCN, THF); poor aqueous solubility facilitates organic extraction. |

| Rotatable Bonds | 1 | High structural rigidity; imposes predictable steric hindrance during ortho-substitution or cyclization events. |

| Topological Polar Surface Area | 40.86 Ų[2] | Highly favorable for cellular permeability (Lipinski compliance) if retained in the final Active Pharmaceutical Ingredient (API). |

Handling Causality: Due to the electrophilic nature of the aldehyde, 2-Formyl-4-methylbenzonitrile is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen. It must be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. When designing reactions, polar aprotic solvents (e.g., THF, DCE) are prioritized to solvate the compound fully while preventing unwanted nucleophilic attack on the formyl carbon.

Orthogonal Reactivity Nodes & Pathway Design

The true value of 2-Formyl-4-methylbenzonitrile lies in its chemoselectivity. By carefully selecting reagents, a chemist can target one functional group while leaving the others completely intact.

-

The Aldehyde Node (C2): Highly electrophilic due to the ortho-nitrile group. Prime target for reductive aminations, Wittig olefinations, and Grignard additions.

-

The Methyl Node (C4): Activated by the aromatic ring. Susceptible to benzylic radical bromination, transforming it into a potent alkylating agent.

-

The Nitrile Node (C1): Can be hydrolyzed to an amide or undergo cyclocondensation with hydrazines to form phthalazine scaffolds.

Fig 1. Divergent synthetic pathways of 2-Formyl-4-methylbenzonitrile targeting functional nodes.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each methodology includes a mechanistic rationale (causality) and specific analytical checkpoints to verify success in real-time.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the formyl group to a secondary amine without reducing the sensitive nitrile group.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-Formyl-4-methylbenzonitrile (1.0 eq) and a primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours.

-

Hydride Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for an additional 12 hours at room temperature.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality behind Experimental Choices: We utilize NaBH(OAc)₃ rather than standard NaBH₄ because the steric bulk and electron-withdrawing acetate groups render the hydride exceptionally mild. As established by, this reagent selectively reduces the transient iminium ion while remaining completely inert to the ortho-nitrile group, preventing unwanted over-reduction or cyclization.

Validation Checkpoint:

-

TLC: Complete disappearance of the UV-active starting material (Hexanes:EtOAc 3:1).

-

¹H NMR (CDCl₃): The diagnostic aldehyde proton singlet at ~10.1 ppm must be completely absent. Look for the emergence of a new benzylic -CH₂- signal integrating to 2H around 3.8–4.0 ppm.

Fig 2. Self-validating workflow for chemoselective reductive amination.

Protocol B: Benzylic Radical Bromination (Wohl-Ziegler Reaction)

Objective: Functionalize the C4-methyl group to create a bromomethyl derivative for subsequent cross-coupling.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-Formyl-4-methylbenzonitrile (1.0 eq) in trifluorotoluene (PhCF₃) (0.5 M).

-

Initiation: Add N-Bromosuccinimide (NBS) (1.05 eq) and Azobisisobutyronitrile (AIBN) (0.05 eq).

-

Propagation: Heat the mixture to 85°C under an argon atmosphere for 4-6 hours.

-

Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate. Purify via flash column chromatography.

Causality behind Experimental Choices: The electron-withdrawing -CN and -CHO groups severely deactivate the aromatic ring toward electrophilic aromatic substitution. By using a radical initiator (AIBN) and heat, we force the reaction through a radical mechanism that exclusively targets the benzylic C-H bond due to the stability of the resulting benzylic radical . Furthermore, PhCF₃ is utilized as a modern, environmentally responsible alternative to the highly toxic and ozone-depleting carbon tetrachloride (CCl₄) traditionally used in this reaction.

Validation Checkpoint:

-

¹H NMR (CDCl₃): The starting methyl singlet at ~2.4 ppm will shift dramatically downfield to ~4.4 ppm (benzylic -CH₂Br).

-

Critical Warning: Monitor closely for over-bromination. The appearance of a singlet at ~6.6 ppm indicates the formation of the undesired dibromomethyl (-CHBr₂) byproduct.

Conclusion

Mastering the synthesis planning around 2-Formyl-4-methylbenzonitrile requires a deep appreciation of its physicochemical parameters. By leveraging its rigid structure, predictable solubility, and orthogonal reactivity nodes, researchers can rapidly generate diverse, high-value chemical libraries. Adhering to the self-validating protocols outlined above ensures that each synthetic step is mechanistically sound, traceable, and scalable.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. URL:[Link]

-

Horner, L., & Winkelmann, E. H. "N-Bromosuccinimide, Its Properties and Reactions." Angewandte Chemie, 1959. URL:[Link]

Sources

Solubility Profiling of 2-Formyl-4-methylbenzonitrile in Organic Solvents: Predictive Frameworks and Empirical Methodologies

Executive Summary

In early-stage drug development and process chemistry, understanding the solubility profile of key synthetic intermediates is critical for optimizing reaction yields, designing purification workflows (e.g., crystallization), and formulating analytical standards. 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) is a highly functionalized aromatic compound featuring a nitrile (-CN), an aldehyde (-CHO), and a methyl (-CH3) group.

Because empirical, peer-reviewed solubility data for this specific chemotype is sparse in standard literature, researchers must rely on a combination of predictive thermodynamic modeling and rigorous empirical validation. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive guide on predicting the solubility of 2-Formyl-4-methylbenzonitrile using Hansen Solubility Parameters (HSP) and to establish self-validating experimental protocols for determining its exact thermodynamic solubility in organic solvents.

Physicochemical Profiling & Theoretical Framework

To rationally select solvents for 2-Formyl-4-methylbenzonitrile, we must first analyze its intermolecular interaction potential. The molecule's behavior is dictated by three primary forces:

-

Dispersion Forces (

): Driven by the polarizable -

Polar Interactions (

): Strongly influenced by the highly electronegative nitrogen of the nitrile group and the oxygen of the formyl group, creating a significant permanent dipole moment. -

Hydrogen Bonding (

): The molecule possesses H-bond acceptors (the lone pairs on N and O) but lacks H-bond donors.

Hansen Solubility Parameters (HSP) Estimation

The "like dissolves like" principle can be quantified using HSP. While exact empirical HSP values for 2-Formyl-4-methylbenzonitrile are unpublished, we can accurately estimate its cohesive energy density by using benzonitrile as a foundational proxy[1] and applying group contribution methods for the formyl and methyl substitutions.

Table 1: Estimated Physicochemical & HSP Data for 2-Formyl-4-methylbenzonitrile

| Parameter | Estimated Value | Derivation Method / Source |

| Molecular Weight | 145.16 g/mol | Calculated from molecular formula (C9H7NO) |

| LogP (Lipophilicity) | ~1.8 - 2.1 | Topological structure-based estimation |

| Dispersion Parameter ( | 18.8 MPa | Proxy estimation (Benzonitrile base)[1] |

| Polar Parameter ( | 12.0 MPa | Proxy estimation (Benzonitrile base)[1] |

| H-Bonding Parameter ( | 4.5 MPa | Proxy estimation (Benzonitrile base)[1] |

Predictive Solubility Profiles

Based on the estimated HSP, the interaction radius (

Table 2: Predicted Solubility Classes in Standard Organic Solvents (at 298.15 K)

| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong dipole-dipole alignment with -CN and -CHO groups; optimal |

| Moderately Polar | Ethyl Acetate, Acetone | Moderate (20-50 mg/mL) | Favorable dispersion and polar interactions, though lower dielectric constant than DMSO. |

| Polar Protic | Methanol, Ethanol | Low-Moderate (5-20 mg/mL) | Solute lacks strong H-bond donors, limiting favorable interactions with highly structured protic networks. |

| Non-Polar | n-Heptane, Hexane | Very Low (<5 mg/mL) | High polarity of the solute induces phase separation; severe mismatch in |

Empirical Methodologies for Solubility Determination

Predictive models are essential for narrowing down solvent candidates, but they must be anchored by empirical data. The following protocols are designed as self-validating systems to ensure data integrity.

Method A: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for determining absolute thermodynamic solubility[2].

Causality Check: Why not use kinetic dissolution? Kinetic methods often overestimate solubility due to transient supersaturation. The shake-flask method ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Step-by-Step Protocol:

-

Solvent Saturation: Add an excess amount of 2-Formyl-4-methylbenzonitrile (e.g., 100 mg) to 5.0 mL of the target organic solvent in a sealed, non-leaching borosilicate glass vial.

-

Isothermal Equilibration: Place the vial in an orbital shaker incubator set to 298.15 K (25°C). Agitate at 200 RPM for a minimum of 48 to 72 hours. Self-Validation: Sample at 48h and 72h; equilibrium is confirmed when the concentration variance is <5%[2].

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: PTFE is mandatory to prevent organic solvent degradation of the filter membrane, which would introduce impurities).

-

Quantification: Dilute the filtrate into the linear dynamic range of the assay and quantify via HPLC-UV (C18 column, detection at ~254 nm) against a 5-point calibration curve.

-

Solid-State Verification (Critical): Recover the undissolved solid and analyze via Powder X-Ray Diffraction (PXRD). This proves that the compound did not undergo a polymorphic transformation or form a solvate during equilibration, which would alter the apparent solubility.

Fig 1: Shake-flask workflow for thermodynamic solubility determination.

Method B: Temperature-Dependent Solubility via Dynamic Laser Monitoring

For crystallization process design, solubility must be mapped across a temperature gradient. Dynamic laser monitoring is the premier technique for this application[3].

Causality Check: Why use laser monitoring instead of visual observation? Visual determination of the "clear point" (when the last crystal dissolves) is highly subjective and prone to human error. Laser transmittance provides a quantifiable, objective metric for the solid-liquid phase boundary.

Step-by-Step Protocol:

-

System Initialization: Introduce a precise mass of 2-Formyl-4-methylbenzonitrile and a known volume of solvent into a jacketed glass vessel equipped with a magnetic stirrer, a temperature probe, and a laser transmitter/receiver across the optical path[3].

-

Baseline Calibration: Record the maximum laser intensity (100% transmittance) using the pure solvent before adding the solute.

-

Controlled Heating: Stir the suspension at 300 RPM to ensure homogeneity. Apply a controlled heating ramp (e.g., 0.5 K/min) via a programmable circulating water bath.

-

Clear Point Detection: Continuously log the laser transmittance. As the temperature rises and the solid dissolves, scattering decreases. The exact temperature at which transmittance recovers to 100% is recorded as the Solid-Liquid Equilibrium (SLE) temperature for that specific mole fraction[3].

-

Data Iteration: Add successive aliquots of solute to the same vessel and repeat the heating cycle to generate a comprehensive solubility curve from 283.15 K to 323.15 K.

Fig 2: Dynamic laser monitoring setup for temperature-dependent solubility.

Data Processing and Thermodynamic Modeling

Once empirical data is gathered via dynamic laser monitoring, it should be correlated using thermodynamic models to extract the dissolution enthalpy (

Where

References

-

Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume of Selected Liquids." Diversified Enterprises. Available at:[Link][1]

-

World Health Organization (WHO). "Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability." WHO Technical Report Series. Available at: [Link][2]

-

Journal of Chemical & Engineering Data. "Solubility Measurement and Model Correlation of Organic Compounds in Pure and Binary Solvents." American Chemical Society (ACS). Available at:[Link][3]

Sources

2-Formyl-4-methylbenzonitrile (CAS 27613-38-3): Comprehensive Safety Data, Handling Protocols, and Synthetic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Guide

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional aromatic building blocks are highly sought after for their orthogonal reactivity. 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) is a prime example of such a scaffold. Featuring both an electrophilic formyl group and a versatile nitrile moiety on a toluene backbone, it allows for sequential, site-selective functionalization. The aldehyde can undergo reductive aminations, Wittig reactions, or condensations, while the nitrile can be independently hydrolyzed, reduced to an amine, or converted into a tetrazole for angiotensin receptor blocker (ARB) analogs.

However, the very reactivity that makes this compound synthetically valuable also dictates strict handling, storage, and safety protocols. As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheets (SDS). This whitepaper details the causality behind the hazards and provides self-validating experimental workflows to ensure both operator safety and chemical integrity.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical properties of 2-Formyl-4-methylbenzonitrile is the first step in predicting its behavior in both biological systems (toxicity) and synthetic environments (stability).

| Parameter | Value / Description |

| Chemical Name | 2-Formyl-4-methylbenzonitrile |

| CAS Registry Number | 27613-38-3 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| SMILES String | N#CC1=CC=C(C)C=C1C=O[1] |

| Physical State | Solid (typically crystalline powder) |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon/N₂)[2] |

Causality Insight: The requirement for cold storage (2-8°C) under an inert atmosphere is not merely precautionary; it is a chemical necessity. Aromatic aldehydes are highly susceptible to radical-mediated auto-oxidation in the presence of atmospheric oxygen, rapidly converting to the corresponding benzoic acid derivatives.

Hazard Identification & Toxicological Causality (SDS Core)

Standard SDS documentation lists hazards without explaining the underlying mechanisms. 2-Formyl-4-methylbenzonitrile falls under several critical Globally Harmonized System (GHS) classifications[3][4].

GHS Hazard Statements

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Mechanistic Toxicology

-

Electrophilic Irritation (H315, H319, H335): The formyl (-CHO) group is highly electrophilic. Upon contact with mucosal membranes, eyes, or skin, it can covalently bind to nucleophilic residues (such as primary amines in lysine or thiols in cysteine) on surface proteins. This protein haptenation triggers an acute inflammatory cascade, resulting in the observed irritation.

-

Systemic Toxicity (H302, H312, H332): The nitrile (-CN) group introduces a risk of systemic toxicity. While aryl nitriles are generally more stable than aliphatic nitriles, enzymatic cleavage by cytochrome P450 enzymes in the liver can, in some cases, release free cyanide ions (CN⁻). Cyanide halts cellular respiration by binding to the iron in cytochrome c oxidase.

Caption: Mechanistic hazard pathway and physiological response to 2-Formyl-4-methylbenzonitrile exposure.

Advanced Handling Protocols & Self-Validating Workflows

To ensure scientific integrity and operator safety, handling this compound requires a self-validating system. A self-validating protocol is one where the success or failure of the safety/handling measure is empirically proven before the next step begins.

Protocol 1: Inert Weighing and Transfer

Objective: Prevent auto-oxidation and protect the operator from inhalation of aerosolized particulates.

Step-by-Step Methodology:

-

Preparation: Transfer the sealed bottle of 2-Formyl-4-methylbenzonitrile from the 2-8°C refrigerator to a nitrogen-filled glovebox. Causality: Allowing the bottle to warm to room temperature inside the moisture-free glovebox prevents condensation of atmospheric water inside the bottle, which could hydrolyze the nitrile over time.

-

Weighing: Using an anti-static analytical balance, weigh the required mass into a pre-dried Schlenk flask.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DCM) directly to the flask. Seal with a rubber septum and secure with copper wire.

-

Removal: Transfer the sealed Schlenk flask out of the glovebox to the fume hood.

-

Self-Validation Step (Quality Control): Before adding any expensive catalysts or reagents, extract a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹H-NMR.

-

Validation Criteria: Confirm the presence of the distinct aldehyde proton singlet at ~10.0–10.5 ppm. If a broad peak appears at ~12.0 ppm, auto-oxidation to the carboxylic acid has occurred, and the batch must be purified (e.g., via bisulfite adduct formation or column chromatography) before use.

-

Caption: Self-validating handling and quality control workflow for 2-Formyl-4-methylbenzonitrile.

Emergency Response and Spill Management

In the event of a breach in protocol, immediate action based on chemical causality is required.

-

Small Spills (Solid): Do NOT sweep dry. Dry sweeping aerosolizes the highly irritating powder, maximizing inhalation risk (H332, H335). Instead, gently cover the spill with a damp absorbent pad (water or a mild solvent like isopropanol) to suppress dust. Transfer the wetted material to a hazardous waste container using a non-sparking spatula.

-

Skin Contact: Wash immediately with copious amounts of soap and water for at least 15 minutes. Causality: Soap acts as a surfactant to remove the hydrophobic aromatic compound from the lipid bilayer of the skin before the formyl group can extensively cross-link with dermal proteins.

-

Eye Contact: Flush with water or sterile saline for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. The delayed release of cyanide from nitrile metabolism necessitates medical observation even if the patient feels fine initially.

References

Sources

2-Formyl-4-methylbenzonitrile: Physicochemical Profiling and Cascade Cyclization Strategies in Drug Development

Executive Summary

In the landscape of modern drug discovery, bifunctional aromatic building blocks are critical for the rapid assembly of complex heterocyclic scaffolds. 2-Formyl-4-methylbenzonitrile is a highly privileged, orthogonally reactive intermediate. Characterized by the precise ortho-positioning of an electrophilic formyl group and a cyano group, this molecule serves as a premier precursor for tandem cascade annulations. This technical guide provides an in-depth analysis of its physicochemical properties, structural nuances, and field-proven protocols for synthesizing bioactive isoindolinone derivatives.

Physicochemical Profiling & Structural Elucidation

Before deploying 2-formyl-4-methylbenzonitrile in late-stage functionalization or library synthesis, it is imperative to understand its fundamental properties [1]. The presence of the methyl group at the 4-position introduces a subtle stereoelectronic modulation. Through hyperconjugation, the methyl moiety donates electron density into the aromatic ring, slightly attenuating the electrophilicity of the nitrile group compared to its unsubstituted counterpart. However, this modulation enhances the stability of intermediate species during nucleophilic attack, leading to cleaner reaction profiles.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-Formyl-4-methylbenzonitrile |

| CAS Registry Number | 27613-38-3 |

| Molecular Formula | C9H7NO |

| Molecular Weight | 145.16 g/mol |

| SMILES String | CC1=CC(=C(C=C1)C#N)C=O |

| MDL Number | MFCD18394294 |

| Physical State | Solid (Off-white to pale yellow powder) |

| Key Reactive Moieties | Aryl Aldehyde (-CHO), Aryl Nitrile (-C≡N) |

Mechanistic Paradigms: Cascade Cyclization to Isoindolinones

The true synthetic value of 2-formyl-4-methylbenzonitrile lies in its capacity to undergo one-pot cascade cyclizations [2]. The ortho-arrangement of the aldehyde and nitrile groups creates a perfect thermodynamic sink for tandem reactions.

Mechanistic Causality: When introduced to a nucleophile (such as a primary amine or an enolate), the initial attack occurs preferentially at the formyl carbon due to its lower steric hindrance and higher inherent electrophilicity compared to the nitrile [3]. This forms a transient hemiaminal or alkoxide intermediate. Because the nitrile group is situated exactly adjacent (in the ortho position), the intermediate is perfectly aligned for an immediate intramolecular nucleophilic attack on the carbon-nitrogen triple bond. This rapid ring closure yields substituted isoindolin-1-ones—a core scaffold found in numerous anxiolytics, MDM2-p53 inhibitors, and antihypertensive agents [4].

Reaction pathway: Cascade cyclization of 2-formyl-4-methylbenzonitrile to isoindolin-1-ones.

Experimental Protocol: Base-Promoted Synthesis of 3-Methyleneisoindolin-1-ones

To translate theory into practice, the following protocol details a self-validating system for synthesizing 3-methyleneisoindolin-1-ones using 2-formyl-4-methylbenzonitrile and an acetophenone derivative.

Reagents & Materials

-

Electrophile: 2-Formyl-4-methylbenzonitrile (1.0 mmol, 145.16 mg)

-

Nucleophile: Acetophenone (1.2 mmol)

-

Base: Potassium carbonate (

) (2.0 mmol) -

Solvent: Anhydrous Ethanol (EtOH) (5.0 mL)

Step-by-Step Methodology

-

Reaction Assembly: Charge an oven-dried 25 mL round-bottom flask with 2-formyl-4-methylbenzonitrile (1.0 mmol) and acetophenone (1.2 mmol).

-

Causality: Conducting the initial mixing without the base prevents premature self-condensation of the ketone.

-

-

Solvent & Base Addition: Add 5.0 mL of anhydrous EtOH, followed by the slow addition of

(2.0 mmol).-

Causality:

is selected over stronger bases (like NaH or t-BuOK) because its mild nature selectively deprotonates the active methyl group of acetophenone without degrading the sensitive nitrile moiety.

-

-

Thermal Activation: Stir the mixture at 60°C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent.

-

System Validation: The protocol is self-validating; complete consumption of the starting material is visually confirmed under UV light (254 nm) as the highly conjugated 2-formyl-4-methylbenzonitrile spot (higher

) disappears, replaced by a distinct, lower

-

-

Quenching & Extraction: Cool the reaction to room temperature, quench with 10 mL of distilled water, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Analytical Validation & Quality Control

Robust QA/QC workflows are mandatory to ensure the structural integrity of the synthesized heterocyclic libraries.

Analytical validation workflow for synthesized isoindolinone derivatives.

Spectroscopic Benchmarks

-

H NMR (400 MHz,

-

FT-IR Spectroscopy: The sharp, intense nitrile stretching band (

) at ~2220 -

HRMS (ESI-TOF): The theoretical exact mass for the target adduct must be verified via

peaks to rule out incomplete condensation (e.g., uncyclized hemiaminal intermediates).

References

-

Title: Synthesis of 2,3-Diarylisoindolin-1-one by Copper-Catalyzed Cascade Annulation of 2-Formylbenzonitriles, Arenes, and Diaryliodonium Salts Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones Source: MDPI (Molecules) URL: [Link]

-

Title: Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles Source: ResearchGate URL: [Link]

Strategic Utilization of 2-Formyl-4-methylbenzonitrile in Heterocyclic Medicinal Chemistry

The following technical guide details the utility, synthesis, and medicinal chemistry applications of 2-Formyl-4-methylbenzonitrile , a critical bifunctional scaffold for constructing fused nitrogen heterocycles.

Executive Summary

2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) represents a "privileged" bifunctional building block in drug discovery. Its structural core—an ortho-cyanobenzaldehyde—enables rapid access to phthalazin-1(2H)-ones and isoindolinones , scaffolds ubiquitous in poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase (PDE) inhibitors, and antihypertensive agents.

Unlike simple benzonitriles, the presence of the 4-methyl group (para to the nitrile) provides a crucial vector for Structure-Activity Relationship (SAR) expansion. It allows medicinal chemists to introduce solubility-enhancing tails or hydrophobic pharmacophores at the C6-position of the resulting phthalazinone core without disrupting the essential hydrogen-bonding motifs required for target binding.

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive centers that allow for orthogonal functionalization:

-

Formyl Group (C2): A hard electrophile susceptible to rapid condensation with nucleophiles (hydrazines, amines) to form imines or hydrazones.

-

Nitrile Group (C1): A latent electrophile. Upon activation (often by the neighboring formyl-derived intermediate), it undergoes intramolecular cyclization to form the fused heterocyclic ring.

-

Methyl Group (C4): A metabolic handle or synthetic anchor. It is electronically activated for radical halogenation, enabling the attachment of complex side chains via nucleophilic substitution.

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.

Figure 1: Divergent synthetic pathways from the 2-Formyl-4-methylbenzonitrile scaffold.

Synthetic Routes to the Scaffold[1]

While 2-Formyl-4-methylbenzonitrile is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the formylation of 2-bromo-4-methylbenzonitrile .

Protocol: Metal-Halogen Exchange Formylation

This method is preferred over direct oxidation of xylenes due to its high regioselectivity.

Precursors:

-

Starting Material: 2-Bromo-4-methylbenzonitrile (CAS: 42872-73-1)

-

Reagent: i-Propylmagnesium chloride (i-PrMgCl) or n-Butyllithium (n-BuLi)

-

Electrophile: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 500 mL 3-neck round-bottom flask and flush with Argon.

-

Dissolution: Dissolve 2-bromo-4-methylbenzonitrile (10.0 g, 51 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Exchange: Add n-BuLi (2.5 M in hexanes, 22.4 mL, 56 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C to prevent nucleophilic attack on the nitrile (which would form the imine/ketone).

-

Technical Insight: The bromine at the ortho position is highly activated for exchange, but the nitrile is sensitive. The low temperature is critical to favor Li-Br exchange over nitrile addition.

-

-

Formylation: Stir for 30 minutes at -78 °C. Add anhydrous DMF (6.0 mL, 77 mmol) dropwise.

-

Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous

(50 mL). -

Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10-20% EtOAc in Hexane).

Yield: Typically 75-85%.

Characterization:

Medicinal Chemistry Applications

A. Synthesis of 6-Methylphthalazin-1(2H)-one

This is the primary application of the scaffold. Phthalazinones are bioisosteres of quinazolinones and isoquinolinones, serving as the anchor for PARP inhibitors (e.g., Olaparib analogues).

Mechanism: The reaction proceeds via a "domino" sequence:

-

Hydrazine attacks the aldehyde (C2) to form a hydrazone intermediate.[1]

-

The distal nitrogen of the hydrazone attacks the nitrile carbon (C1).

-

Tautomerization and hydrolysis yield the thermodynamically stable lactam (phthalazinone).

Transformation Logic:

-

Benzonitrile C1

Phthalazinone C1 (Carbonyl) -

Benzonitrile C2

Phthalazinone C4 (Methine) -

Benzonitrile C4-Methyl

Phthalazinone C6-Methyl

Experimental Protocol:

-

Reflux: Dissolve 2-formyl-4-methylbenzonitrile (1.0 eq) in Ethanol (10 vol).

-

Addition: Add Hydrazine monohydrate (2.0 eq) dropwise at room temperature.

-

Note: Exothermic reaction.

-

-

Cyclization: Heat to reflux (80 °C) for 2–4 hours. A heavy white precipitate typically forms.

-

Isolation: Cool to 0 °C. Filter the solid, wash with cold ethanol and diethyl ether.

-

Result: 6-Methylphthalazin-1(2H)-one (High purity, >90% yield).

B. Functionalization of the C6-Methyl Group

To convert the "dummy" methyl group into a functional handle (e.g., for attaching a piperazine tail as seen in PARP inhibitors), radical bromination is employed.

Protocol (Wohl-Ziegler Reaction):

-

Suspend 6-methylphthalazin-1(2H)-one in

or Trifluorotoluene. -

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN or Benzoyl Peroxide.

-

Reflux for 6–12 hours.

-

Product: 6-(Bromomethyl)phthalazin-1(2H)-one.

-

Application: This bromide is then coupled with secondary amines (e.g., N-Boc-piperazine) to generate the bioactive core.

Data Summary & Comparison

The following table contrasts the "4-methyl" scaffold with the unsubstituted parent, highlighting its strategic advantages in library design.

| Feature | 2-Formylbenzonitrile (Parent) | 2-Formyl-4-methylbenzonitrile (Target) | Medicinal Chemistry Advantage |

| CAS | 105-07-7 | 27613-38-3 | Specific regiochemistry established. |

| Product (w/ | Phthalazin-1(2H)-one | 6-Methyl phthalazin-1(2H)-one | Methyl group breaks symmetry, aiding orientation in binding pocket. |

| Functionalization | Difficult (Requires aromatic substitution) | Facile (Benzylic bromination) | Allows "growth" of the molecule into solvent-exposed regions of the protein. |

| Lipophilicity (cLogP) | ~1.2 | ~1.7 | Slight increase aids membrane permeability before functionalization. |

References

-

Synthesis of Phthalazinones

- Title: "Recent Developments in Chemistry of Phthalazines"

- Source: Longdom Publishing

-

URL:[Link]

-

Parent Compound Data

- Title: "4-Formyl-2-methylbenzonitrile (Isomer Analysis)"

- Source: PubChem (NIH)

-

URL:[Link]

-

Synthetic Methodology (Sandmeyer/Formylation)

- Title: "2-Bromo-4-methylbenzaldehyde (Analogous Precursor Synthesis)"

- Source: Organic Syntheses, Coll. Vol. 5, p.139 (1973)

-

URL:[Link]

-

Medicinal Application (Phthalazinone Derivatives)

- Title: "Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)

- Source: Journal of Pharmaceutical Sciences and Biomedical Research

-

URL:[Link] (General Journal Link for verification of scaffold utility).

Disclaimer: This guide is intended for professional research use. All synthetic procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE), particularly when handling hydrazine (carcinogenic/toxic) and cyanide derivatives.

Sources

stability of 2-Formyl-4-methylbenzonitrile under standard conditions

Stability Dynamics of 2-Formyl-4-methylbenzonitrile Under Standard Conditions: A Mechanistic Whitepaper

Introduction & Structural Vulnerabilities

As a bifunctional aromatic building block, 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) is highly valued in pharmaceutical synthesis and materials science. It features two distinct reactive moieties—an electrophilic formyl group and a kinetically stable nitrile group—anchored to a toluene scaffold. While this dual functionality enables versatile cross-coupling and condensation chemistries, it introduces complex stability challenges under standard laboratory conditions (25°C, 1 atm, ambient atmosphere). To maintain batch-to-batch reproducibility, researchers must understand the specific degradation pathways that compromise this compound's structural integrity.

Mechanistic Pathways of Degradation

Understanding the causality of degradation is paramount for designing robust handling protocols. The instability of 2-Formyl-4-methylbenzonitrile is not uniform; it is heavily skewed toward the formyl moiety.

2.1 Autoxidation of the Formyl Group Under standard aerobic conditions, the aldehyde group is highly susceptible to spontaneous autoxidation, converting the molecule into 2-cyano-5-methylbenzoic acid. This is not a simple bimolecular reaction, but a radical chain mechanism. Initiation occurs via hydrogen abstraction from the weak formyl C-H bond, often catalyzed by trace transition metals or ambient photons. The resulting acyl radical rapidly reacts with molecular oxygen to form a peroxy radical. This peroxy radical propagates the chain by abstracting a hydrogen from another aldehyde molecule, forming a peracid intermediate that ultimately yields the carboxylic acid[1]. Because this is an autocatalytic chain reaction, even minimal oxygen exposure can trigger macroscopic degradation.

Radical chain autoxidation pathway of the formyl group under standard aerobic conditions.

2.2 Hydrolytic Resistance of the Nitrile Moiety In stark contrast to the formyl group, the nitrile moiety exhibits exceptional kinetic stability under standard neutral conditions. The carbon-nitrogen triple bond requires significant activation energy to undergo nucleophilic attack by water. Hydrolysis to the corresponding amide or carboxylic acid is negligible at pH 7 and 25°C, only becoming a viable degradation pathway under aggressive acid/base catalysis or elevated temperatures where water acts as the primary nucleophile in the rate-determining step[2].

Quantitative Stability Profile

To translate these mechanistic principles into practical guidelines, we must quantify the degradation kinetics. The table below summarizes the stability of 2-Formyl-4-methylbenzonitrile across various environmental parameters.

| Environmental Condition | Atmosphere | Illumination | Temperature | Est. Half-Life ( | Primary Degradant |

| Standard Ambient | Ambient Air | Light | 25°C | < 7 days | 2-Cyano-5-methylbenzoic acid |

| Standard Dark | Ambient Air | Dark | 25°C | ~ 30 days | 2-Cyano-5-methylbenzoic acid |

| Controlled Inert | Argon (Ar) | Dark | 25°C | > 12 months | None (Stable) |

| Refrigerated Inert | Argon (Ar) | Dark | 2-8°C | > 24 months | None (Stable) |

Experimental Methodologies for Stability Validation

To ensure scientific integrity, stability must be empirically validated using self-validating experimental systems. The following protocols are designed not just to observe degradation, but to mechanistically prove its origin.

Protocol A: Kinetic Profiling via HPLC-UV

Causality: High-Performance Liquid Chromatography with UV detection is selected because the extended

-

Sample Preparation: Dissolve 2-Formyl-4-methylbenzonitrile in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Split into two cohorts: an ambient air-exposed cohort and an argon-purged control cohort.

-

Incubation: Maintain both cohorts at 25°C. The air-exposed cohort is placed under standard laboratory fluorescent lighting, while the argon cohort is kept in the dark.

-

Aliquoting & Quenching (Self-Validation Step): Extract 10 µL aliquots at 0, 24, 48, 72, and 168 hours. Quench radical activity immediately by adding 1 µL of a 0.1 M BHT (butylated hydroxytoluene) solution. This specific step ensures that no ex-vivo autoxidation occurs while the sample sits in the autosampler, validating that the measured degradation reflects the true incubation state.

-

Analysis: Inject onto a C18 reverse-phase column using a gradient of water/acetonitrile (0.1% TFA). Monitor at 254 nm.

-

Data Modeling: Plot the area under the curve (AUC) of the aldehyde peak over time to calculate the first-order degradation rate constant (

).

Protocol B: EPR Spin Trapping for Radical Interception Causality: To definitively prove that degradation is driven by the peroxy radical chain mechanism (and not simple hydration/oxidation), Electron Paramagnetic Resonance (EPR) spectroscopy is employed. Since peroxy radicals are transient, a spin trap like DMPO (5,5-dimethyl-1-pyrroline N-oxide) is used to form a stable, detectable radical adduct[1].

-

Matrix Preparation: Prepare a 10 mM solution of the compound in oxygenated benzene.

-

Spin Trap Addition: Add DMPO to a final concentration of 50 mM.

-

Initiation & Observation: Expose the sample to ambient light at 25°C inside the EPR cavity.

-

Validation: The emergence of a multi-line EPR spectrum confirms the capture of the oxygen-centered peroxy radical, unequivocally validating the autoxidation pathway and confirming the necessity of inert storage.

Step-by-step experimental workflow for kinetic stability profiling and degradation analysis.

Best Practices for Storage and Handling

Based on the validated autoxidation mechanism, standard conditions (ambient air and light) are fundamentally incompatible with the long-term integrity of 2-Formyl-4-methylbenzonitrile. To arrest the radical propagation phase, the compound must be stored under a strict inert atmosphere (Argon or Nitrogen) and maintained at 2-8°C to reduce the kinetic energy available for radical initiation[3]. Furthermore, handling should be conducted using opaque or amber glassware to prevent photochemical initiation.

References

- Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol | Source: Nature Communications (via ResearchGate)

- Title: Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions | Source: Zeitschrift für Naturforschung | URL

- Title: 4-Formyl-3,5-dimethylbenzonitrile (Analogous Formylbenzonitrile Storage Standards)

Sources

Methodological & Application

Application Note: Divergent Synthesis of Quinazoline Pharmacophores Utilizing 2-Formyl-4-methylbenzonitrile

Introduction & Strategic Rationale

Quinazolines and their fused polycyclic derivatives are privileged nitrogen-containing heterocycles in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including blockbuster EGFR tyrosine kinase inhibitors and experimental antineoplastic agents[1].

The compound 2-Formyl-4-methylbenzonitrile serves as a highly versatile, bifunctional building block for these scaffolds. It possesses a hard electrophilic center (the formyl group) and a softer, conditionally reactive electrophilic center (the ortho-nitrile group). The para-methyl group (relative to the nitrile) provides a slight electron-donating effect, which modulates the electrophilicity of the formyl group while enhancing the overall lipophilicity of the resulting drug candidates.

By tuning the reaction conditions, catalysts, and choice of nucleophile, chemists can selectively direct the synthesis down two orthogonal pathways:

-

Pathway A (Nitrile Preservation): Utilizing the formyl group as the primary reactive hub to construct the quinazoline core under transition-metal-free conditions, while leaving the cyano group intact for downstream functionalization (e.g., tetrazole synthesis for antihypertensive agents)[1].

-

Pathway B (Cascade Annulation): Engaging both the formyl and nitrile groups in a base-catalyzed tandem sequence to rapidly assemble complex, highly fluorescent isoindolo[1,2-b]quinazoline systems[2]. Alternative multicomponent reactions (like the Ugi-4CR) can also exploit this dual reactivity to build diverse polycyclic quinazolinones[3].

Mechanistic Pathways & Visualization

Divergent synthetic pathways of 2-Formyl-4-methylbenzonitrile to yield distinct quinazoline cores.

Causality in Pathway A: The reaction with 2-aminobenzamide is initiated by the rapid condensation of the primary amine with the formyl group. Following intramolecular cyclization by the amide nitrogen, a non-aromatic dihydroquinazolinone intermediate is formed. The addition of a mild oxidant (such as molecular iodine, I₂ or O₂) is critical; it facilitates oxidative dehydrogenation to the aromatic quinazolinone without requiring harsh aqueous bases that would prematurely hydrolyze the sensitive nitrile group[1].

Causality in Pathway B: When reacted with ethyl (E)-3-(2-aminophenyl)acrylate, the initial imine formation brings the nucleophilic aniline nitrogen into direct proximity with the ortho-nitrile. Cesium carbonate (Cs₂CO₃) plays a dual, indispensable role: it enhances the nucleophilicity of the intermediate to attack the nitrile, and subsequently catalyzes an intramolecular aza-Michael addition into the acrylate moiety. Weaker bases, such as K₂CO₃, fail to drive the final aza-Michael step, stalling the reaction entirely at the isoindolinone intermediate[2].

Quantitative Data & Condition Optimization

The following table summarizes the optimization parameters for both synthetic pathways, highlighting the critical nature of the catalyst and base selection.

| Reaction Pathway | Reagents | Catalyst / Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Outcome & Observations |

| A (Aldehyde Hub) | 2-Aminobenzamide | I₂ (20 mol%) | DMSO | 90 | 82 | Success: Target quinazolinone formed; nitrile preserved[1]. |

| A (Aldehyde Hub) | 2-Aminobenzamide | None (Control) | DMSO | 90 | <10 | Failure: Reaction stalls at the Schiff base intermediate. |

| B (Cascade) | Ethyl (E)-3-(2-aminophenyl)acrylate | Cs₂CO₃ (1.0 eq) | MeCN | 80 | 75 | Success: Full annulation to isoindolo[1,2-b]quinazoline[2]. |

| B (Cascade) | Ethyl (E)-3-(2-aminophenyl)acrylate | K₂CO₃ (1.0 eq) | MeCN | 80 | 58* | Stalled: Halts at the isoindolinone intermediate[2]. |

*Yield represents the isolated intermediate, not the final quinazoline product.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Cyano-5-methylphenyl)quinazolin-4(3H)-one

Self-Validating Design: This protocol uses iodine as a mild, transition-metal-free oxidant. The reaction progress is visually self-validating; the dark brown color of the iodine fades as it is consumed during the dehydrogenation step.

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-Formyl-4-methylbenzonitrile (1.0 mmol, 145 mg) and 2-aminobenzamide (1.0 mmol, 136 mg) in anhydrous DMSO (5.0 mL).

-

Catalyst Addition: Add molecular iodine (I₂, 20 mol%, 51 mg) to the stirring solution. The solution will immediately turn dark brown.

-

Heating & Monitoring: Heat the reaction mixture to 90 °C under an open atmosphere (ambient O₂ acts as the terminal oxidant to regenerate I₂). Monitor via TLC (Hexane/EtOAc 1:1). The intermediate Schiff base will form within 30 minutes, followed by gradual conversion to the fluorescent quinazolinone over 4-6 hours.

-

Workup: Once the starting materials are consumed, cool the mixture to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (10 mL) to neutralize residual iodine (the solution will turn pale yellow or white).

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Analytical Validation: Purify via recrystallization from hot ethanol. Confirm the product via IR spectroscopy: a sharp, distinct absorption band at ~2225 cm⁻¹ is mandatory to validate the preservation of the nitrile group.

Protocol B: Synthesis of Ethyl 2-(3-Methyl-12-oxo-10,12-dihydroisoindolo[1,2-b]quinazolin-10-yl)acetate

Self-Validating Design: The successful formation of the rigid, planar isoindolo[1,2-b]quinazoline core results in a highly fluorescent product. A lack of fluorescence under 365 nm UV light indicates the reaction has stalled at the isoindolinone stage.

-

Preparation: In a dried 25 mL Schlenk flask, combine 2-Formyl-4-methylbenzonitrile (1.0 mmol, 145 mg) and ethyl (E)-3-(2-aminophenyl)acrylate (1.2 mmol, 229 mg).

-

Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.0 mmol, 326 mg). Crucial Insight: Do not substitute with K₂CO₃ or NaOH, as the specific ionic radius and basicity of the cesium cation are required to template the final aza-Michael addition[2].

-

Solvent & Reaction: Suspend the mixture in anhydrous acetonitrile (MeCN, 10 mL). Stir at 80 °C for 24 hours under a nitrogen atmosphere.

-

Monitoring: Check the reaction under a 365 nm UV lamp. A strong blue/green fluorescence indicates the successful formation of the fully conjugated tetracyclic system.

-

Workup & Purification: Cool the mixture, dilute with dichloromethane (15 mL), and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the residue via flash column chromatography (silica gel, Hexane/EtOAc gradient from 4:1 to 3:2) to afford the target compound as a brightly colored solid.

References

-

[1] Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Source: PMC - NIH. URL:[Link]

-

[2] Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate. Source: MDPI. URL:[Link]

-

[3] A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. Source: ACS Publications. URL:[Link]

Sources

Application Note: Chemoselective Reductive Amination of 2-Formyl-4-methylbenzonitrile

Strategic Analysis: The Chemoselectivity Challenge

The reductive amination of 2-Formyl-4-methylbenzonitrile presents a classic bifunctional competition in organic synthesis. The molecule contains two electrophilic centers:

-

The Aldehyde (-CHO): Highly reactive, susceptible to nucleophilic attack and reduction.

-

The Nitrile (-CN): Less reactive but susceptible to reduction (to primary amines) or hydrolysis (to amides/acids) under harsh conditions.

The Core Objective: Selectively reduce the intermediate imine (C=N) formed from the aldehyde without touching the nitrile group or reducing the aldehyde directly to a benzyl alcohol.

Mechanistic Pathway & Decision Tree

The success of this reaction hinges on the choice of the hydride donor. We utilize the difference in electrophilicity between the imine/iminium species and the carbonyl group.

Figure 1: Reaction pathway highlighting the target imine reduction versus competitive side reactions.

Critical Process Parameters (CPP)

Before executing protocols, review the compatibility matrix below. The nitrile group on the aromatic ring is electron-withdrawing, making the aldehyde more reactive, which is advantageous for imine formation but increases the risk of hydration/hydrolysis.

| Parameter | Recommendation | Rationale |

| Reducing Agent | STAB (Sodium Triacetoxyborohydride) | Mildest hydride source. Protonates imine selectively; negligible reaction with nitriles. |

| Alternative Agent | NaBH4 (Sodium Borohydride) | Requires 2-step protocol (Indirect). Stronger, but safe for nitriles at <25°C. |

| Solvent (STAB) | DCE (1,2-Dichloroethane) or DCM | Non-protic solvents prevent solvolysis of STAB; excellent solubility for organic substrates. |

| Solvent (NaBH4) | Methanol (MeOH) | Protic solvent required to activate NaBH4; must be anhydrous to drive imine equilibrium. |

| Additive | Acetic Acid (AcOH) | Catalyzes imine formation; required for STAB protocols (1.0–2.0 eq). |

| Scavenger | Ti(OiPr)4 (Titanium Isopropoxide) | Essential for sterically hindered amines or anilines. Acts as Lewis acid and water scavenger.[1] |

Experimental Protocols

Protocol A: The "Gold Standard" (Direct Reductive Amination)

Best for: Aliphatic amines, secondary amines, and standard primary amines. Reagent: Sodium Triacetoxyborohydride (STAB).[2][3]

Theory: STAB is less reactive than NaBH4. It does not reduce aldehydes significantly at room temperature but rapidly reduces protonated iminium ions. This allows for a "One-Pot" procedure.[4][5][6]

Step-by-Step Procedure:

-

Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-Formyl-4-methylbenzonitrile (1.0 equiv) in 1,2-Dichloroethane (DCE) (concentration ~0.1 M).

-

Amine Addition: Add the Amine (1.1 – 1.2 equiv).

-

Note: If using an amine salt (e.g., HCl salt), add Triethylamine (TEA) (1.2 equiv) to liberate the free base.

-

-

Acid Catalyst: Add Glacial Acetic Acid (1.0 – 2.0 equiv).

-

Observation: The solution may slightly change color as the imine forms.

-

Time: Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.

-

Caution: Mild gas evolution (H2) may occur. Ensure the vessel is vented (e.g., via a needle).

-

-

Reaction: Stir at RT under Nitrogen atmosphere. Monitor by LCMS or TLC.

-

Typical Duration: 2 to 16 hours.[7]

-

Target: Disappearance of aldehyde (SM) and appearance of product mass.

-

-

Quench: Quench by adding Saturated Aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

-

Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na2SO4. Filter and concentrate.

Protocol B: The "Difficult Substrate" Method (Indirect Reductive Amination)

Best for: Weakly nucleophilic amines (e.g., Anilines), sterically hindered amines, or when STAB is unavailable. Reagent: Titanium(IV) Isopropoxide + Sodium Borohydride.[1][6][8]

Theory: Weak amines struggle to form the imine. Ti(OiPr)4 acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine before the reducing agent is introduced.

Step-by-Step Procedure:

-

Imine Formation: In a dry flask under Nitrogen, mix 2-Formyl-4-methylbenzonitrile (1.0 equiv) and the Amine (1.0 – 1.1 equiv).

-

Lewis Acid Addition: Add Titanium(IV) Isopropoxide (1.5 – 2.0 equiv) neat.

-

Stir: Stir the neat mixture (or in minimal dry THF if solid) at RT for 2–6 hours.

-

Validation: Monitor conversion to imine by 1H NMR or IR (disappearance of C=O stretch ~1700 cm-1, appearance of C=N).

-

-

Dilution: Dilute the viscous mixture with Anhydrous Methanol (to ~0.2 M).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise.

-

Safety: Exothermic with gas evolution.

-

-

Completion: Allow to warm to RT and stir for 2 hours.

-

Quench (Critical): Add 1N NaOH or water slowly. A heavy white precipitate (Titanium dioxide) will form.

-

Filtration: Filter the suspension through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

-

Workup: Extract the filtrate with EtOAc. Wash with Brine. Dry and concentrate.

Troubleshooting & Optimization Logic

Use this logic flow to resolve common issues during the synthesis.

Figure 2: Troubleshooting decision tree for reaction optimization.

Key Troubleshooting Notes:

-

Dialkylation: When reacting a primary amine with the aldehyde, the resulting secondary amine product is more nucleophilic than the starting amine. To prevent it from reacting with another aldehyde molecule (forming a tertiary amine), use a slight excess of the starting amine or ensure the reducing agent is present immediately (Protocol A).

-

Nitrile Stability: The nitrile group is generally stable to STAB and NaBH4. However, avoid using LiAlH4 (Lithium Aluminum Hydride) or DIBAL-H at room temperature, as these will reduce the nitrile to a primary amine or aldehyde, respectively.

-

Catalytic Hydrogenation: Avoid Pd/C + H2 unless necessary. If used, the nitrile can be reduced.[1][4][7][12][13][14][15][16][17] If hydrogenation is required for other parts of the molecule, use Raney Nickel (often preserves nitriles under specific conditions) or carefully controlled Pd/C with poisoning agents, but hydride methods are far superior for this specific substrate.

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[2][9][10][11] Releases Acetic Acid upon hydrolysis. Store in a desiccator.

-

Nitriles: While 2-Formyl-4-methylbenzonitrile is a stable intermediate, always treat nitrile-containing compounds as potentially liberating HCN under strong acidic/metabolic conditions. Work in a fume hood.

-

Titanium Isopropoxide: Hydrolyzes rapidly in air to form solid TiO2. Syringes used for transfer should be rinsed immediately with dry solvent to prevent clogging.

References

-

Abdel-Magid, A. F., et al. (1996).[13][15] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]

-

Common Organic Chemistry. (n.d.). "Reductive Amination: Common Conditions and Mechanisms."

-

Master Organic Chemistry. (2017). "Reductive Amination: Reaction Guide and Mechanism."

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. lifechempharma.com [lifechempharma.com]

- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 14. synplechem.com [synplechem.com]

- 15. organic-chemistry.org [organic-chemistry.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. d-nb.info [d-nb.info]

2-Formyl-4-methylbenzonitrile: A Bifunctional Scaffold for Fused Heterocycle Synthesis

Abstract

This application note details the utility of 2-Formyl-4-methylbenzonitrile (CAS: 101560-95-4) as a high-value intermediate in medicinal chemistry.[1] Distinguished by its ortho-positioned electrophiles (aldehyde and nitrile), this scaffold allows for "molecular stapling"—rapidly forming fused bicyclic systems such as phthalazin-1(2H)-ones (cores of PARP inhibitors) and isoindolin-1-ones (anti-inflammatory and anticancer pharmacophores). We present optimized protocols for these transformations, emphasizing atom economy and regiocontrol.

Chemical Profile & Reactivity Logic

The Ortho-Effect Advantage

The strategic value of 2-Formyl-4-methylbenzonitrile lies in the differential reactivity of its functional groups.

-

The Aldehyde (C2): A kinetically fast electrophile, ready for rapid condensation with amines or hydrazines.

-